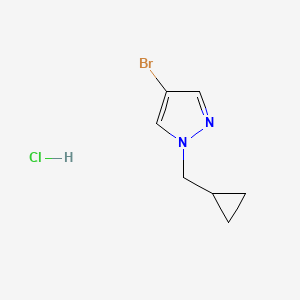

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole hydrochloride

Description

Historical Context of Pyrazole Derivatives

Pyrazole derivatives have been a cornerstone of heterocyclic chemistry since their discovery in the late 19th century. The term "pyrazole" was first introduced by Ludwig Knorr in 1883 during his pioneering work on the synthesis of antipyrine, a landmark achievement in medicinal chemistry. Early synthetic methods, such as the Pechmann synthesis (1898), utilized acetylene and diazomethane to construct the pyrazole core. Over time, advancements in regioselective synthesis, including Knorr-type condensations of 1,3-diketones with hydrazines, enabled the preparation of diverse substituted pyrazoles.

The discovery of natural pyrazole-containing compounds, such as 1-pyrazolyl-alanine from watermelon seeds in 1959, highlighted the biological relevance of this scaffold. By the mid-20th century, pyrazole derivatives like celecoxib (a COX-2 inhibitor) and stanozolol (an anabolic steroid) had entered clinical use, cementing their role in drug development. The structural versatility of pyrazoles—owing to their two adjacent nitrogen atoms and planar geometry—has facilitated their integration into agrochemicals, dyes, and ligands for metal coordination.

Importance in Heterocyclic Chemistry

Pyrazole belongs to the azole family of five-membered heterocycles, characterized by their electron-rich aromatic systems and capacity for hydrogen bonding. These features make pyrazoles indispensable in designing molecules with tailored physicochemical properties:

- Electronic Effects : The conjugated π-system and lone pairs on nitrogen atoms enable participation in dipole-dipole interactions, enhancing binding affinity to biological targets.

- Structural Diversity : Substitution at positions 1, 3, 4, and 5 allows fine-tuning of solubility, lipophilicity, and metabolic stability.

Heterocycles constitute >85% of FDA-approved drugs, with pyrazole derivatives prominently featured in antiviral, anticancer, and anti-inflammatory agents. For example, pyrazofurin (a C-nucleoside antibiotic) and CDPPB (a metabotropic glutamate receptor agonist) underscore the scaffold’s therapeutic potential.

Table 1 : Key Applications of Pyrazole Derivatives in Pharmaceuticals

Position of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole Hydrochloride in Pyrazole Research

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole hydrochloride (CAS: 1609407-65-9) exemplifies the strategic functionalization of pyrazole cores for drug discovery. Its structure features:

- A bromine atom at position 4, which enhances electrophilic reactivity for cross-coupling reactions.

- A cyclopropylmethyl group at position 1, introducing steric bulk to modulate pharmacokinetic properties.

- A hydrochloride salt , improving solubility for formulation.

While direct pharmacological data for this compound remain undisclosed, structurally analogous bromopyrazoles are pivotal intermediates in synthesizing kinase inhibitors and antimicrobial agents. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key building block for six commercial fungicides targeting succinate dehydrogenase. The cyclopropane moiety, known for its metabolic stability, is frequently employed to reduce oxidative degradation in vivo.

Classification and Nomenclature

The systematic naming of 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole hydrochloride follows IUPAC guidelines and Hantzsch-Widman principles:

- Parent Ring : Pyrazole (C₃N₂H₄), a five-membered ring with two adjacent nitrogen atoms.

- Substituents :

- 1-(Cyclopropylmethyl): A cyclopropane ring bonded to a methyl group attached to nitrogen at position 1.

- 4-Bromo: A bromine atom at position 4.

- Counterion : Hydrochloride (HCl) for charge neutralization.

IUPAC Name : 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole hydrochloride

Molecular Formula : C₇H₁₀BrClN₂

SMILES : BrC1=CN(CC2CC2)N=C1.[H]Cl

Table 2 : Physicochemical Properties

| Property | Value | Source Citation |

|---|---|---|

| Molecular Weight | 237.53 g/mol | |

| Purity | >95% (HPLC) | |

| Storage Conditions | 2–8°C, sealed container |

The compound’s classification aligns with the broader category of N-alkylated pyrazoles, a subclass renowned for enhanced metabolic stability compared to C-substituted analogs. Its bromine substituent positions it as a candidate for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Properties

IUPAC Name |

4-bromo-1-(cyclopropylmethyl)pyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c8-7-3-9-10(5-7)4-6-1-2-6;/h3,5-6H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBOZJFBJOFFPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C=N2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609407-65-9 | |

| Record name | 1H-Pyrazole, 4-bromo-1-(cyclopropylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Methodology

- Reactants : 4-bromo-1H-pyrazole and cyclopropylmethyl bromide.

- Reaction Conditions :

- Solvent: N,N-Dimethylformamide (DMF).

- Catalyst/Base: Cesium carbonate (Cs₂CO₃).

- Microwave irradiation at 180°C.

- Duration: 1.5 hours.

- Procedure :

- Combine 4-bromo-1H-pyrazole, cyclopropylmethyl bromide, and Cs₂CO₃ in DMF within a microwave vial.

- Heat under microwave irradiation at 180°C for 1.5 hours.

- Cool, filter, and purify via silica gel chromatography using ethyl acetate/petroleum ether (1:5).

Results

- Yield : Approximately 68%.

- Product : 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole.

- Molecular weight : 187.04 g/mol.

- MS Data : [M+1]+ at 259 m/z.

Research Findings

This microwave-assisted method offers a rapid and efficient route with high yield, minimizing side reactions and improving reaction kinetics compared to conventional heating.

Conversion to the Hydrochloride Salt

The free base, 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole, is then converted into its hydrochloride salt to enhance stability, solubility, and ease of handling.

Methodology

- Reactants : The free base and hydrochloric acid (HCl).

- Procedure :

- Dissolve the free base in an appropriate solvent such as ethanol or methanol.

- Bubble or add gaseous HCl or use an HCl solution to protonate the pyrazole nitrogen.

- Evaporate the solvent under reduced pressure.

- Recrystallize the salt from suitable solvents.

Notes

- The exact conditions for salt formation vary but typically involve controlled addition of HCl and low-temperature crystallization.

- The hydrochloride form is obtained as a stable crystalline solid suitable for pharmaceutical applications.

Alternative Synthetic Routes and Optimization

Research indicates alternative approaches such as nucleophilic substitution of halogenated intermediates and metal-catalyzed cross-coupling reactions.

Cross-Coupling Method

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).

- Reagents : Organoboron compounds like cyclopropylmethylboronic acid derivatives.

- Conditions :

- Solvent: Tetrahydrofuran (THF) or acetonitrile.

- Base: Potassium carbonate or potassium phosphate.

- Heating: Reflux or microwave irradiation.

This approach allows for the selective formation of the target compound with high regioselectivity and yields.

Data Table Summarizing Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazoles, while oxidation and reduction reactions can lead to different functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole hydrochloride has been investigated for its potential therapeutic properties, including:

- Enzyme Inhibition : It acts as an inhibitor of liver alcohol dehydrogenase, suggesting potential applications in treating alcohol-related disorders .

- Antimicrobial and Anticancer Activities : Preliminary studies indicate that this compound may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration.

Biological Research

The compound has been explored for its role in modulating biological pathways:

- Mechanism of Action : While not fully elucidated, it is believed to interact with specific receptors or enzymes, altering their activity and potentially influencing signaling pathways within cells .

Chemical Synthesis

In synthetic chemistry, 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole hydrochloride serves as a versatile building block:

- Synthesis of Complex Molecules : It is used in the synthesis of various pharmaceutical compounds and biologically active molecules, including derivatives that may have enhanced therapeutic properties .

- Coordination Chemistry : The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that may have unique catalytic or electronic properties.

Agricultural Applications

Research has also indicated potential uses in agrochemicals, where derivatives of this compound could be developed for pest control or plant growth regulation .

Mechanism of Action

The mechanism of action of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole hydrochloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways involved in disease processes. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

a) 4-Bromo-3-cyclopropyl-5-methyl-1H-pyrazole (CAS 1287752-84-4)

b) 4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride (CAS 1637774-78-7)

c) 4-Bromo-1-(1-methylpropyl)-1H-pyrazole (CAS 1179304-86-9)

- Substituents : Branched 1-methylpropyl group at 1-position.

- Key Differences : Larger alkyl substituent increases lipophilicity compared to cyclopropylmethyl .

Physicochemical Properties

Notes:

Biological Activity

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a pyrazole ring with a bromine substituent and a cyclopropylmethyl group, which influences its chemical behavior and interactions within biological systems. The hydrochloride form enhances its solubility, making it suitable for various research applications.

The compound has a molecular formula of C10H12BrN3·HCl and features the following chemical properties:

- Molecular Weight: 274.59 g/mol

- Solubility: Soluble in water and organic solvents, useful for biological assays.

- Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

While the exact mechanism of action for 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole hydrochloride is not fully elucidated, it is believed to interact with specific receptors or enzymes involved in various biological pathways. Pyrazole derivatives are known to modulate targets such as:

- Lactate Dehydrogenase (LDH): Inhibition of LDH has been linked to reduced cellular lactate output and growth inhibition in cancer cell lines, indicating potential anti-cancer properties .

- Inflammatory Pathways: Compounds similar to this pyrazole have been studied for their effects on inflammatory diseases, potentially influencing cytokine production and immune responses .

Biological Activity

Research indicates that 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole hydrochloride exhibits several biological activities:

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit the growth of specific cancer cell lines, including pancreatic cancer (MiaPaCa-2) and Ewing’s sarcoma (A673), through mechanisms involving LDH inhibition .

- Anti-inflammatory Effects: Similar pyrazole compounds have demonstrated the ability to modulate inflammatory responses, potentially offering therapeutic avenues for conditions like rheumatoid arthritis .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole hydrochloride:

-

In Vitro Studies on Cancer Cell Lines:

- A study reported that pyrazole derivatives could suppress cellular growth in highly glycolytic cancer cells, with sub-micromolar IC50 values observed for LDH inhibition .

- The compound's effectiveness in inhibiting cell proliferation was linked to its ability to modulate metabolic pathways critical to cancer cell survival.

- Inflammation Models:

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole hydrochloride?

Methodological Answer:

The synthesis typically involves introducing the cyclopropylmethyl group to the pyrazole core. A common approach includes:

- Step 1: Alkylation of 4-bromo-1H-pyrazole with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole .

- Step 2: Hydrochloride salt formation via reaction with HCl in a polar solvent (e.g., ethanol or acetone) under controlled pH conditions .

Key Considerations:

- Monitor reaction progress using TLC (silica gel, hexane/EtOAc 7:3) to avoid over-alkylation.

- Purification via column chromatography (silica gel, gradient elution) ensures >95% purity .

Advanced: How can structural discrepancies in NMR data for this compound be resolved?

Methodological Answer:

Structural validation requires multi-technique analysis:

- 1H/13C NMR: Compare chemical shifts with analogs (e.g., 4-bromo-1-(2-chloroethyl)-1H-pyrazole ). The cyclopropylmethyl group shows characteristic δ 0.5–1.2 ppm (1H) and δ 8–12 ppm (13C) for strained cyclopropane carbons .

- X-ray Crystallography: Resolve ambiguities in substituent orientation (e.g., pyrazole ring vs. cyclopropylmethyl group) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ at m/z 231.997 (C₇H₁₀BrN₂⁺) .

Data Contradictions:

- Discrepancies in cyclopropane proton splitting may arise from solvent polarity or temperature; use DMSO-d₆ for consistent results .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility:

- Stability:

- Store at 2–8°C under inert gas (N₂/Ar) to prevent degradation.

- Avoid prolonged exposure to light or moisture, which can hydrolyze the cyclopropylmethyl group .

Experimental Validation:

- Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring (C18 column, acetonitrile/water) .

Advanced: How is this compound utilized as an intermediate in cannabinoid receptor ligand studies?

Methodological Answer:

The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce pharmacophores for receptor binding:

- Example: Coupling with boronic esters (e.g., aryl/heteroaryl) generates analogs for probing cannabinoid receptor (CB1/CB2) affinity .

- Biological Testing: Use radiolabeled ligands (e.g., [³H]-CP55940) in competitive binding assays (IC₅₀ values) .

Data Interpretation:

- Compare activity with non-brominated analogs to assess halogenation effects on receptor interaction .

Advanced: How does the cyclopropylmethyl group influence steric and electronic properties in SAR studies?

Methodological Answer:

- Steric Effects: The cyclopropane ring introduces rigidity, restricting rotational freedom and enhancing binding pocket complementarity .

- Electronic Effects: Electron-withdrawing bromine at C4 balances the electron-donating cyclopropylmethyl group, modulating π-π stacking in aromatic systems .

Comparative Analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.